4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1229626-92-9
VCID: VC2669910
InChI: InChI=1S/C14H17NO5/c1-19-13(16)14(6-8-20-9-7-14)10-11-2-4-12(5-3-11)15(17)18/h2-5H,6-10H2,1H3
SMILES: COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester

CAS No.: 1229626-92-9

Cat. No.: VC2669910

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester - 1229626-92-9

Specification

CAS No. 1229626-92-9
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name methyl 4-[(4-nitrophenyl)methyl]oxane-4-carboxylate
Standard InChI InChI=1S/C14H17NO5/c1-19-13(16)14(6-8-20-9-7-14)10-11-2-4-12(5-3-11)15(17)18/h2-5H,6-10H2,1H3
Standard InChI Key YUOXVYJORIVZGY-UHFFFAOYSA-N
SMILES COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1(CCOCC1)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Classification

4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester is an organic compound identified by the CAS Registry Number 1229626-92-9 . This compound belongs to the tetrahydropyran family, specifically functionalized with both a 4-nitrobenzyl group and a methyl carboxylate group at the 4-position of the tetrahydropyran ring. The tetrahydropyran ring forms the core structure, creating a saturated six-membered heterocyclic ring containing one oxygen atom as the heteroatom.

From a chemical classification perspective, this compound sits at the intersection of several important compound classes. It contains a heterocyclic oxygen ring (tetrahydropyran), a carboxylic acid ester functionality, and a nitro-aromatic component. This structural diversity contributes to its potential versatility in chemical applications and synthetic chemistry pathways.

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester features several key components:

  • A tetrahydropyran ring (six-membered saturated heterocyclic ring with one oxygen atom)

  • A 4-nitrobenzyl group attached to the 4-position of the tetrahydropyran ring

  • A methyl carboxylate (ester) group also at the 4-position of the tetrahydropyran ring

The compound contains a quaternary carbon at position 4 of the tetrahydropyran ring, which connects both the nitrobenzyl and the carboxylate functional groups. This structural arrangement creates distinct reactivity sites within the molecule that can be exploited in various chemical transformations.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester:

PropertyValue/Description
Molecular FormulaC₁₄H₁₇NO₅
CAS Number1229626-92-9
Molecular Weight279.29 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityPresumably soluble in organic solvents (methanol, ethanol, DMSO); limited water solubility
Key Functional GroupsNitro group, methyl ester, ethereal oxygen (in tetrahydropyran ring)
Structural FeaturesTetrahydropyran core with 4-nitrobenzyl and methyl carboxylate substituents

The presence of the nitro group on the benzyl moiety likely influences the electronic properties of the molecule, creating an electron-withdrawing effect that may impact the reactivity of neighboring functional groups. The methyl ester group provides a site for nucleophilic attack, making it suitable for various transformation reactions.

Synthesis Methodologies

Synthetic StepKey ReagentsReaction ConditionsNotes
Formation of tetrahydropyran ringBis(2-halogenoethyl) ether, 2-substituted acetic esterOrganic solvent, basic conditionsCreates the core tetrahydropyran-4-carboxylic acid ester structure
EsterificationTetrahydropyran-4-carboxylic acid, methanolAcid catalyst, temperature range of 30-80°CGenerates the methyl ester functionality
Introduction of nitrobenzyl groupTetrahydropyran derivative, 4-nitrobenzyl halideBasic conditions, appropriate solvent systemIncorporates the 4-nitrobenzyl substituent

The hydrolysis of tetrahydropyran-4-carboxylic acid esters can be achieved using either acidic or basic conditions. Acidic hydrolysis typically employs mineral acids like hydrochloric acid or sulfuric acid, while basic hydrolysis often utilizes alkali metal hydroxides such as sodium hydroxide or potassium hydroxide .

Related Compounds and Structural Analogs

Tetrahydropyran Derivatives

Several related tetrahydropyran derivatives appear in the literature, providing context for understanding the properties and applications of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester:

  • Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester - A hydroxylated analog lacking the nitrobenzyl group

  • 4-cyanotetrahydropyran-4-carboxylic acid derivatives - Compounds where the nitrobenzyl group is replaced by a cyano functionality

  • Various 4-substituted tetrahydropyran-4-carboxylic acid esters with different functional groups at the 4-position

Comparative Analysis

The following table compares key structural features and properties of 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester with related compounds:

CompoundStructural FeaturesFunctional GroupsPotential Property Differences
4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl esterTetrahydropyran ring with nitrobenzyl and methyl ester at position 4Nitro, ester, etherModerate polarity, potential for various transformations
Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl esterTetrahydropyran ring with hydroxyl and methyl ester at position 4Hydroxyl, ester, etherHigher polarity, hydrogen bond donor capability
4-cyanotetrahydropyran-4-carboxylic acid methyl esterTetrahydropyran ring with cyano and methyl ester at position 4Cyano, ester, etherDifferent electronic properties, smaller molecular size

The presence of the nitrobenzyl group in 4-(4-Nitro-benzyl)-tetrahydro-pyran-4-carboxylic acid methyl ester distinguishes it from other tetrahydropyran derivatives. This bulky aromatic substituent likely influences the compound's physical properties, including solubility profile, crystallinity, and melting point.

Analytical Characterization

Analytical TechniqueExpected Key Features
¹H NMR SpectroscopySignals for aromatic protons (7-8 ppm), methyl ester protons (~3.7 ppm), tetrahydropyran ring protons (1.5-4.0 ppm), and benzylic protons (~3.0 ppm)
¹³C NMR SpectroscopyCarbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), quaternary carbon at position 4 (~45-50 ppm), and various aliphatic carbons
IR SpectroscopyEster C=O stretch (~1730 cm⁻¹), aromatic C=C stretches (1600-1400 cm⁻¹), NO₂ stretches (~1520 and ~1350 cm⁻¹), and C-O stretches (1300-1000 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to its molecular weight, with fragmentation patterns involving the loss of the nitro group, methoxy group, and tetrahydropyran ring fragmentation

These spectroscopic properties would be useful for confirming the structure and purity of the compound during synthesis and characterization.

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